Tigloside

Description

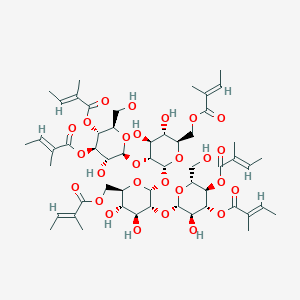

Actinotetraose hexatiglate has been reported in Amycolatopsis with data available.

isolated from Amycolatopsis and Amycolata; structure in first source

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUYHDLIURVPC-ZNKXWPPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Triglyceride Metabolism

Executive Summary: Triglycerides are the primary form of energy storage in eukaryotes, and their metabolism is a dynamic process central to energy homeostasis. This guide provides a detailed examination of the core metabolic pathways governing triglyceride synthesis, breakdown, and transport. It covers the catabolic processes of lipolysis and fatty acid β-oxidation, the anabolic pathway of triglyceride synthesis (Kennedy pathway), and the hormonal signaling cascades that regulate these fluxes in response to metabolic state. This document is intended for researchers, scientists, and drug development professionals, offering structured quantitative data and detailed experimental protocols to support advanced study in this field.

Triglyceride Catabolism: Lipolysis and Fatty Acid Oxidation

Triglyceride catabolism is the process of mobilizing stored energy. It begins with lipolysis, the hydrolysis of triglycerides in adipose tissue, followed by the transport of fatty acids to other tissues for energy production via β-oxidation.

Lipolysis: Mobilization of Stored Fat

Lipolysis is the sequential enzymatic breakdown of a triglyceride molecule into one glycerol (B35011) and three free fatty acids. This process occurs predominantly in the cytoplasm of adipocytes.

The key steps are:

-

Triglyceride to Diacylglycerol: Catalyzed by Adipose Triglyceride Lipase (B570770) (ATGL). This is the rate-limiting step.

-

Diacylglycerol to Monoacylglycerol: Catalyzed by Hormone-Sensitive Lipase (HSL).[1]

-

Monoacylglycerol to Glycerol and Fatty Acid: Catalyzed by Monoacylglycerol Lipase (MGL).[2]

The resulting glycerol is released into the bloodstream and primarily taken up by the liver for use in glycolysis or gluconeogenesis. The free fatty acids (FFAs) are transported through the circulation bound to albumin, where they can be taken up by tissues like skeletal muscle and the heart for energy.[1][3]

Hormonal Regulation of Lipolysis

Lipolysis is under tight hormonal control to match energy supply with demand.[2]

-

Stimulation (Fasting/Exercise): During periods of energy demand, hormones like catecholamines (epinephrine and norepinephrine) and glucagon (B607659) stimulate lipolysis. These hormones bind to G-protein coupled receptors on the adipocyte surface, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates both HSL and Perilipin 1, a protein on the lipid droplet surface that controls lipase access.

-

Inhibition (Fed State): In the fed state, insulin (B600854) potently suppresses lipolysis. Insulin signaling activates phosphodiesterase 3B (PDE3B), an enzyme that degrades cAMP, thereby inactivating PKA and halting the lipolytic cascade.

Beta-Oxidation of Fatty Acids

Once inside target cells, fatty acids are transported into the mitochondrial matrix via the carnitine shuttle to be broken down into acetyl-CoA through β-oxidation. This process is a spiral pathway that sequentially shortens the fatty acyl-CoA chain by two carbons per cycle.

The four core reactions of each β-oxidation cycle are:

-

Oxidation: An FAD-dependent acyl-CoA dehydrogenase creates a double bond between the α and β carbons.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Oxidation: An NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

-

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing one molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.

The acetyl-CoA enters the citric acid cycle, while the NADH and FADH₂ produced are used by the electron transport chain to generate ATP.

Triglyceride Anabolism: Synthesis and Storage

Triglyceride synthesis, or lipogenesis, occurs primarily in the liver and adipose tissue. The most prominent route is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway.

The pathway proceeds as follows:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) esterifies a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).

-

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA at the sn-2 position, yielding phosphatidic acid (PA).

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from PA to produce diacylglycerol (DAG).

-

Final Acylation: Diacylglycerol acyltransferase (DGAT) adds the third and final fatty acyl-CoA to form a triglyceride.

The precursors for this pathway are derived from glucose metabolism (glycerol-3-phosphate) and from either dietary sources or de novo fatty acid synthesis (fatty acyl-CoA).

Quantitative Data Presentation

The concentrations and flux rates of triglycerides and their metabolites vary significantly with metabolic state.

Table 1: Typical Plasma Concentrations of Triglycerides and Related Metabolites

| Metabolite | Fasting State | Postprandial State (Peak) | Units |

|---|---|---|---|

| Triglycerides (TG) | < 150 | ≥ 220 (Adverse Response) | mg/dL |

| Free Fatty Acids (FFA) | 0.3 - 0.6 | ~0.1 - 0.3 (suppressed by insulin) | mmol/L |

| Glycerol | ~40 - 80 | Variable, increases with lipolysis | µmol/L |

Note: Postprandial values are highly variable depending on meal composition and timing. Peak triglyceride levels typically occur 3-6 hours after a meal.

Table 2: VLDL-Triglyceride Secretion and Clearance Rates

| Subject Group | Basal VLDL-TG Secretion Rate | Basal VLDL-TG Clearance Rate | Units |

|---|---|---|---|

| Lean Men | 0.86 ± 0.34 | 162 ± 77 | µmol/kg FFM/min |

| Obese Men | 1.25 ± 0.34 | 150 ± 56 | µmol/kg FFM/min |

| Lean Men (Insulin Clamp) | 0.41 ± 0.19 | 124 ± 52 | µmol/kg FFM/min |

| Obese Men (Insulin Clamp) | 0.76 ± 0.20 | 171 ± 79 | µmol/kg FFM/min |

Data adapted from studies on VLDL kinetics in lean and obese men, demonstrating increased basal secretion and impaired insulin-mediated suppression in obesity. FFM = Fat-Free Mass.

Experimental Protocols

Studying triglyceride metabolism requires a multi-step workflow involving extraction, separation, and quantification of lipids.

Protocol 1: Folch Method for Total Lipid Extraction

This method is a gold standard for extracting total lipids from biological samples.

-

Homogenization: Homogenize a known weight of tissue (e.g., 1 g) in 20 volumes (i.e., 20 mL) of a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture. For accurate quantification, spike the sample with an internal standard not naturally present in the sample before homogenization.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough extraction.

-

Phase Separation: Add 0.2 volumes (i.e., 4 mL) of 0.9% NaCl solution to the mixture. Vortex briefly and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two distinct phases.

-

Collection: The lower, denser phase contains chloroform and the extracted lipids. The upper aqueous phase contains methanol, water, and non-lipid contaminants. Carefully remove the upper phase by siphoning.

-

Drying: Evaporate the lower chloroform phase to dryness under a gentle stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C or reconstituted immediately for analysis.

Protocol 2: Colorimetric Lipase Activity Assay

This protocol provides a method for measuring total lipase activity in a sample by quantifying the glycerol released from a triglyceride substrate.

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to remove insoluble debris. Serum or plasma samples can often be diluted and used directly.

-

Standard Curve: Prepare a glycerol standard curve by making serial dilutions of a known glycerol standard (e.g., 0 to 10 nmol/well).

-

Reaction Setup: In a 96-well plate, add samples, positive controls, and standard curve wells. For each sample, prepare a parallel "sample blank" well that will not receive the lipase substrate to correct for any endogenous glycerol.

-

Reaction Mix: Prepare a reaction mix containing assay buffer, a colorimetric or fluorometric probe, and a coupled enzyme mix (typically glycerol kinase and glycerol-3-phosphate oxidase). Add this mix to all wells. Add the lipase triglyceride substrate only to the sample wells, not the sample blank wells.

-

Incubation and Measurement: Incubate the plate at 37°C. The lipase in the sample will hydrolyze the substrate, producing glycerol. The coupled enzymes then act on the glycerol, leading to the production of a product (e.g., H₂O₂) that reacts with the probe to generate a colorimetric signal (e.g., at 570 nm).

-

Calculation: Measure the absorbance at an initial time point (T1) and a final time point (T2). Subtract the blank and sample blank readings. Calculate the change in absorbance over time and determine the lipase activity by comparing it to the standard curve. Activity is typically expressed as units, where one unit generates 1.0 µmole of glycerol from triglycerides per minute at 37°C.

Protocol 3: GC-MS Analysis of Fatty Acid Composition

This protocol outlines the steps to analyze the specific types and quantities of fatty acids within a lipid extract.

-

Lipid Extraction: Extract total lipids from the sample using the Folch method (Protocol 1).

-

Derivatization to FAMEs: Convert the fatty acids in the dried lipid extract to more volatile Fatty Acid Methyl Esters (FAMEs). This is a critical step for GC analysis.

-

Add an acidic methanol solution (e.g., 1 mL of 4% H₂SO₄ in methanol) to the dried lipid extract.

-

Tightly cap the tube, flush with nitrogen, and heat at 80-85°C for 1 hour.

-

Cool the reaction tube to room temperature.

-

Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer. Collect the hexane layer for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAME-containing hexane solution into the GC-MS system.

-

Separation: Use a capillary column with a polar stationary phase (e.g., a Carbowax-type phase) suitable for separating FAMEs based on chain length, and degree and geometry of unsaturation.

-

Detection: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum provides a unique fingerprint for each fatty acid, allowing for positive identification.

-

Quantification: By comparing the peak area of each identified FAME to the peak area of the internal standard added in step 1, the absolute quantity of each fatty acid in the original sample can be determined.

-

References

The Central Role of Triglycerides in Cellular Energy Storage: A Technical Guide

Abstract

Triglycerides (TGs), the primary components of neutral fats, are the most efficient and principal form of long-term energy storage in eukaryotic cells. This technical guide provides an in-depth exploration of the molecular mechanisms governing triglyceride metabolism, encompassing their synthesis (lipogenesis), storage within lipid droplets, and mobilization (lipolysis) to meet cellular energy demands. We delve into the intricate signaling pathways that regulate these processes, including the roles of insulin (B600854), glucagon (B607659), and AMP-activated protein kinase (AMPK). Furthermore, this document outlines detailed experimental protocols for the quantitative analysis of triglyceride metabolism and discusses the implications of dysregulated triglyceride storage in various disease states, highlighting potential therapeutic targets for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of triglycerides in cellular energy homeostasis.

Introduction: The Energetic Advantage of Triglycerides

Cellular life necessitates a constant supply of energy to fuel a myriad of biological processes. While carbohydrates like glycogen (B147801) offer a readily accessible energy source, they are hydrophilic and store a significant amount of water, limiting their storage capacity. In contrast, triglycerides are hydrophobic and can be stored in an anhydrous state, making them a highly concentrated energy reserve.[1][2][3] The oxidation of fatty acids derived from triglycerides yields more than twice the energy per gram compared to carbohydrates or proteins.[1][3] This remarkable energy density underscores the evolutionary significance of triglycerides as the preferred long-term energy storage molecule.

Triglycerides are synthesized from a glycerol (B35011) backbone esterified with three fatty acid chains and are sequestered within specialized organelles called lipid droplets (LDs). Initially considered inert fat depots, LDs are now recognized as dynamic organelles that actively regulate lipid metabolism and are implicated in a wide range of cellular functions and disease processes.

Quantitative Analysis of Triglyceride Energy Storage

The quantitative aspects of triglyceride metabolism are crucial for understanding cellular energy balance and the pathophysiology of metabolic diseases. The following tables summarize key quantitative data related to triglyceride energy storage.

| Parameter | Triglycerides | Glycogen | Reference(s) |

| Energy Density (kcal/g) | ~9 | ~4 | |

| Water of Hydration (g/g) | ~0.1 | ~2-3 | |

| Typical Storage in a 70 kg Human (kg) | 15-20 | ~0.5 | |

| Total Energy Reserve (kcal) | ~135,000 - 180,000 | ~2,000 |

Table 1: Comparison of Energy Storage Properties of Triglycerides and Glycogen. This table highlights the superior energy storage capacity of triglycerides compared to glycogen.

| Cell Type | Typical Triglyceride Concentration | Primary Function | Reference(s) |

| White Adipocytes | High (up to 90% of cell volume) | Long-term energy storage for the whole body | |

| Hepatocytes | Variable (increases in steatosis) | Synthesis and export of triglycerides in VLDL particles | |

| Myocytes (skeletal and cardiac) | Low to moderate | Local energy source for muscle contraction | |

| Macrophages (Foam Cells) | High (in atherosclerosis) | Pathological lipid accumulation |

Table 2: Typical Intracellular Triglyceride Concentrations and Functions in Different Cell Types. This table illustrates the diverse roles of triglyceride storage across various cell types.

The Lifecycle of a Triglyceride: Synthesis, Storage, and Mobilization

The maintenance of cellular energy homeostasis is dependent on the tightly regulated balance between triglyceride synthesis, storage, and breakdown.

Lipogenesis: The Synthesis of Triglycerides

Lipogenesis is the metabolic process of synthesizing fatty acids and subsequently triglycerides. This anabolic pathway is most active in the liver and adipose tissue and is stimulated by insulin in the fed state. The process begins with the conversion of excess glucose and other precursors into acetyl-CoA, which is then used to build fatty acid chains. These fatty acids are then esterified to a glycerol-3-phosphate backbone to form triglycerides.

Lipid Droplets: The Cellular Storage Depot

Newly synthesized triglycerides are packaged into lipid droplets, which bud off from the endoplasmic reticulum. The surface of the lipid droplet is coated with a phospholipid monolayer and a variety of proteins, most notably the perilipin family, which regulate the access of lipases to the stored triglycerides. The proteome and lipidome of lipid droplets are complex and dynamic, reflecting their active role in lipid metabolism.

Lipolysis: The Mobilization of Stored Energy

During times of energy demand, such as fasting or exercise, stored triglycerides are hydrolyzed in a process called lipolysis to release fatty acids and glycerol. This catabolic process is primarily regulated by hormones like glucagon and catecholamines. The released fatty acids are transported to other tissues, such as muscle and heart, where they undergo β-oxidation to produce ATP. Glycerol can be used by the liver for gluconeogenesis.

The key enzymes involved in lipolysis are:

-

Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride molecule.

-

Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes the resulting diacylglycerol.

-

Monoacylglycerol Lipase (MGL): Completes the process by hydrolyzing monoacylglycerol.

Signaling Pathways Regulating Triglyceride Metabolism

The intricate balance between lipogenesis and lipolysis is governed by a complex network of signaling pathways that respond to hormonal and nutritional cues.

Insulin Signaling: Promoting Energy Storage

In the fed state, high blood glucose levels stimulate the pancreas to release insulin. Insulin signaling in adipocytes and hepatocytes promotes triglyceride synthesis and storage while inhibiting lipolysis.

References

The Unraveling of Triglycerides: A Technical History for the Modern Researcher

A comprehensive guide to the pivotal discoveries, experimental foundations, and regulatory networks that define our understanding of triglyceride metabolism.

Introduction

Triglycerides, the most abundant lipids in the human body, have journeyed from being a curiosity of 19th-century chemists to a central focus in the study of metabolic diseases. This technical guide provides researchers, scientists, and drug development professionals with a detailed historical perspective on triglyceride research. It outlines the foundational experiments, presents key quantitative data, and illustrates the intricate signaling pathways that govern triglyceride homeostasis. Understanding this rich history is not merely an academic exercise but a crucial foundation for innovating future therapies for dyslipidemia, obesity, and cardiovascular disease.

I. The Dawn of Discovery: From Saponification to Synthesis

The story of triglycerides begins not with a biological query, but with the ancient art of soap-making. The observation that fats, when heated with ash, produced a cleansing substance was the first, albeit unwitting, chemical manipulation of triglycerides.[1][2][3][4][5] It was this process, saponification, that provided the entry point for the scientific investigation of fats.

Michel-Eugène Chevreul: The Father of Lipid Chemistry

The early 19th century marked a turning point with the meticulous work of French chemist Michel-Eugène Chevreul. Through a series of groundbreaking experiments initiated in 1811 and culminating in his 1823 publication, Recherches chimiques sur les corps gras d'origine animale, Chevreul systematically dismantled the prevailing notion that fat was a single substance.

Key Contributions of Chevreul:

-

Discovery of Fatty Acids and Glycerol (B35011): By treating various animal fats with alkalis, Chevreul isolated and identified several new "acidic" substances, which he named stearic acid and oleic acid, among others. He also isolated a sweet-tasting substance he named "glycerine" (now glycerol).

-

Elucidation of Saponification: He correctly deduced that saponification is the process of splitting a fat into glycerol and the salt of a fatty acid.

-

The Nature of Fats: Chevreul proposed that fats are compounds formed from the combination of glycerol and fatty acids. In 1814, he demonstrated that lard contained a solid fat he called 'stearine' and a liquid fat he named 'elaine'.

Marcellin Berthelot: The Synthesis of Triglycerides

Following Chevreul's analytical work, French chemist Marcellin Berthelot provided the synthetic proof. In 1854, he successfully synthesized triglycerides by reacting glycerol with fatty acids, confirming Chevreul's hypothesis. He was able to produce mono-, di-, and triglycerides, including tristearin, demonstrating the ester linkage between glycerol and fatty acids.

II. The Emergence of Analytical Techniques and the Discovery of Lipoproteins

The 20th century witnessed the development of powerful analytical tools that enabled a deeper exploration of triglycerides in a biological context.

Chromatography: Separating the Components of Fat

Thin-layer chromatography (TLC) and gas chromatography (GC) became indispensable for separating and quantifying different lipid classes.

-

Thin-Layer Chromatography (TLC): Developed as a simple and effective method for separating lipids based on their polarity.

-

Gas Chromatography (GC): Allowed for the detailed analysis of the fatty acid composition of triglycerides after their conversion to volatile methyl esters.

Ultracentrifugation and the Discovery of Lipoproteins

The development of the ultracentrifuge in the 1920s was a pivotal moment in lipid research. In the 1950s, John Gofman and his colleagues at the Donner Laboratory utilized this technology to separate plasma components based on their density, leading to the discovery of lipoproteins—complex particles responsible for transporting lipids, including triglycerides, in the bloodstream. This work laid the foundation for understanding how water-insoluble triglycerides are transported from the intestine and liver to peripheral tissues.

The Fredrickson Classification of Hyperlipidemias

In the 1960s, Donald S. Fredrickson and his colleagues developed a classification system for hyperlipidemias based on the pattern of lipoprotein elevation in the plasma, as determined by electrophoresis and ultracentrifugation. This system, later adopted by the World Health Organization, provided a crucial framework for diagnosing and studying genetic and acquired disorders of lipoprotein metabolism, with a strong emphasis on triglyceride-rich lipoproteins.

III. Key Experiments and Methodologies

This section details the protocols for some of the foundational experiments in triglyceride research.

Table 1: The Fredrickson Classification of Hyperlipoproteinemias

| Phenotype | Elevated Lipoprotein(s) | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) |

| I | Chylomicrons | >1000 | Normal to slightly elevated |

| IIa | Low-Density Lipoprotein (LDL) | Normal | Elevated |

| IIb | LDL and Very-Low-Density Lipoprotein (VLDL) | Elevated | Elevated |

| III | Intermediate-Density Lipoprotein (IDL) | Elevated | Elevated |

| IV | VLDL | Elevated (150-1000) | Normal to slightly elevated |

| V | Chylomicrons and VLDL | >1000 | Elevated |

Source: Adapted from Fredrickson DS, Ann Intern Med 1971; 75:471.

Experimental Protocol: Thin-Layer Chromatography (TLC) for Neutral Lipid Separation

This protocol is a generalized method for the separation of neutral lipids, including triglycerides.

Materials:

-

Silica gel-coated TLC plates

-

Developing tank

-

Solvent system: Petroleum ether: diethyl ether: acetic acid (84:15:1 v/v/v)

-

Lipid extract (e.g., from tissue or plasma)

-

Lipid standards (e.g., triolein, oleic acid, cholesterol)

-

Visualization reagent (e.g., iodine vapor or 3% cupric acetate (B1210297) in 8% phosphoric acid)

-

Capillary tubes or micropipette for spotting

Procedure:

-

Plate Preparation: Mark a faint origin line with a pencil about 1.5 cm from the bottom of the TLC plate.

-

Sample Application: Using a capillary tube or micropipette, carefully spot the lipid extract and standards onto the origin line, keeping the spots small and allowing them to dry completely between applications.

-

Chamber Equilibration: Pour the solvent system into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank, leaning against the side, to saturate the atmosphere with solvent vapor. Cover the tank and allow it to equilibrate for at least 10 minutes.

-

Development: Place the spotted TLC plate into the equilibrated tank, ensuring the origin line is above the solvent level. Cover the tank and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. Place the dried plate in a sealed chamber containing iodine crystals or spray with the cupric acetate solution and heat to visualize the separated lipid spots.

-

Analysis: Identify the triglyceride spot by comparing its migration distance (Rf value) to that of the triglyceride standard. The less polar triglycerides will migrate further up the plate than more polar lipids like free fatty acids and monoglycerides.

Experimental Protocol: Enzymatic Assay for Triglyceride Quantification

This method, which became widely used in the 1970s, offers a specific and sensitive way to measure triglyceride concentrations in biological samples.

Principle:

This assay involves a series of coupled enzymatic reactions. First, triglycerides are hydrolyzed by lipase (B570770) to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to generate a colored product, the absorbance of which is proportional to the original triglyceride concentration.

Materials:

-

Triglyceride assay kit (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, ATP, and a chromogenic substrate)

-

Spectrophotometer

-

Serum or plasma sample

-

Triglyceride standard solution

Procedure:

-

Sample Preparation: Prepare dilutions of the sample and triglyceride standard as per the kit instructions.

-

Reaction Setup: In separate cuvettes or microplate wells, mix the sample, standard, and a blank (water or buffer) with the enzyme reagent mixture.

-

Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the enzymatic reactions to go to completion.

-

Measurement: Measure the absorbance of the sample and standard against the blank at the appropriate wavelength (e.g., 540 nm).

-

Calculation: Calculate the triglyceride concentration in the sample using the following formula: Triglyceride Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

IV. The Molecular Era: Unraveling the Regulatory Networks

The latter half of the 20th century and the beginning of the 21st century have been characterized by the elucidation of the complex signaling pathways that control triglyceride metabolism.

Nobel Prize-Winning Discoveries and Their Impact on Triglyceride Research

Several Nobel Prize-winning discoveries have had a profound, though sometimes indirect, impact on our understanding of triglyceride metabolism.

-

Insulin (B600854) (Frederick Banting, Charles Best, John Macleod - Nobel Prize in Physiology or Medicine 1923): The discovery of insulin was a watershed moment in metabolic research. Insulin is a key anabolic hormone that promotes the storage of energy, including the synthesis and storage of triglycerides in adipose tissue. It stimulates glucose uptake and its conversion to fatty acids (de novo lipogenesis) in the liver and adipocytes, and promotes the uptake of fatty acids from circulating lipoproteins by activating lipoprotein lipase.

-

Cori Cycle (Carl and Gerty Cori - Nobel Prize in Physiology or Medicine 1947): While primarily focused on carbohydrate metabolism, the Coris' work on the interconversion of glucose and lactate (B86563) between muscle and liver highlighted the interconnectedness of metabolic pathways. This understanding of substrate flux is fundamental to comprehending how excess carbohydrates are shunted towards triglyceride synthesis.

-

Cholesterol Metabolism and the LDL Receptor (Michael Brown and Joseph Goldstein - Nobel Prize in Physiology or Medicine 1985): Brown and Goldstein's discovery of the LDL receptor and the feedback regulation of cholesterol synthesis revolutionized our understanding of lipoprotein metabolism. Their subsequent discovery of Sterol Regulatory Element-Binding Proteins (SREBPs) revealed a master regulatory system that not only controls cholesterol synthesis but also fatty acid and triglyceride synthesis.

Key Signaling Pathways in Triglyceride Metabolism

The following diagrams illustrate the core logic of the major signaling pathways regulating triglyceride synthesis and breakdown.

Caption: Insulin signaling promotes triglyceride synthesis and storage.

Caption: AMPK activation promotes fatty acid oxidation and inhibits lipogenesis.

Caption: SREBP-1c and ChREBP coordinately regulate de novo lipogenesis.

Quantitative Data from Modern Studies

The following tables summarize key quantitative findings from studies investigating the roles of AMPK and ChREBP in triglyceride metabolism.

| Condition | Hepatic Triglyceride Content (mg/g liver) | Fatty Acid Oxidation (relative units) |

| Control | 5.5 ± 0.7 | 100 |

| AICAR (AMPK activator) | 2.7 ± 0.3 | Increased |

| High-Fat Diet | 21.8 ± 3.3 | 166 |

| High-Fat Diet + AICAR | 8.0 ± 1.8 | Increased |

Source: Data conceptualized from studies on chronic AMPK activation.

| Genotype/Condition | Hepatic De Novo Lipogenesis Rate (relative units) | Liver Triglyceride Content |

| Wild-Type (Fed) | 100 | Normal |

| ChREBP Knockout (Fed) | Decreased | Decreased |

| ob/ob mice (Ad-GFP) | High | High |

| ob/ob mice (Ad-shChREBP) | Significantly Decreased | Decreased |

Source: Data conceptualized from studies on ChREBP's role in lipogenesis.

V. Conclusion and Future Directions

The journey of triglyceride research, from the soap kettle to the intricacies of molecular signaling, is a testament to the power of scientific inquiry. We have moved from a macroscopic understanding of fats to a detailed molecular map of their synthesis, transport, and regulation. This in-depth historical and technical overview provides the context for today's research, which is increasingly focused on targeting these pathways for therapeutic benefit.

Future research will undoubtedly delve deeper into the tissue-specific regulation of triglyceride metabolism, the role of lipidomics in understanding the diversity of triglyceride species, and the development of novel therapeutics that can safely and effectively modulate triglyceride levels. The foundations laid by the pioneers of lipid chemistry and the molecular biologists who followed provide a robust framework for these future endeavors. By understanding the discoveries and methodologies of the past, the researchers of today are better equipped to tackle the metabolic challenges of the future.

References

- 1. bcmj.org [bcmj.org]

- 2. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effects of chronic AMPK activation on hepatic triglyceride accumulation and glycerol 3-phosphate acyltransferase activity with high fat feeding | springermedizin.de [springermedizin.de]

Triglycerides as Critical Biomarkers for Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Metabolic Syndrome and the Need for Reliable Biomarkers

Metabolic Syndrome (MetS) is a clustering of cardiometabolic risk factors that significantly increases the risk for developing atherosclerotic cardiovascular disease (ASCVD), type 2 diabetes mellitus (T2DM), and other serious health conditions.[1][2] Its diagnosis is confirmed when a patient exhibits at least three of five key criteria, which include abdominal obesity, elevated blood pressure, elevated fasting glucose, low high-density lipoprotein (HDL) cholesterol, and elevated triglycerides.[3][4] Given the rising global prevalence of obesity and sedentary lifestyles, the incidence of MetS is escalating, posing a significant challenge to public health.

The pathophysiology of MetS is complex, with insulin (B600854) resistance and central obesity considered to be central causative factors.[5] This intricate interplay of metabolic dysregulation necessitates the use of reliable and easily measurable biomarkers for early detection, risk stratification, and monitoring of therapeutic interventions. Among the diagnostic criteria, elevated serum triglycerides (hypertriglyceridemia) have emerged as a cornerstone biomarker. Triglycerides are not merely passive indicators but are actively involved in the pathological processes that drive MetS. This guide provides an in-depth technical overview of the role of triglycerides as biomarkers for MetS, focusing on their pathophysiology, clinical quantification, and relevance to drug development.

The Pathophysiological Role of Triglycerides in Metabolic Syndrome

In the context of MetS, elevated triglyceride levels are a hallmark of atherogenic dyslipidemia, a condition also characterized by low HDL cholesterol and the presence of small, dense low-density lipoprotein (LDL) particles. This dyslipidemic triad (B1167595) is primarily initiated by the hepatic overproduction of large, triglyceride-rich very-low-density lipoproteins (VLDL).

Dysregulation of VLDL Metabolism

Under conditions of insulin resistance, often driven by excess visceral adipose tissue, the flux of free fatty acids (FFAs) from adipose tissue to the liver is increased. Normally, insulin suppresses the production and secretion of VLDL from the liver. However, in an insulin-resistant state, this suppression is diminished, leading to an overproduction of VLDL particles. These VLDL particles are rich in triglycerides and serve as the primary transport mechanism for endogenous lipids from the liver to peripheral tissues.

The enzyme lipoprotein lipase (B570770) (LPL), located on the surface of capillary endothelial cells, is responsible for hydrolyzing the triglycerides within VLDL and chylomicrons, releasing FFAs for uptake by tissues like muscle and fat. The activity of LPL can be impaired in MetS, contributing further to the accumulation of triglyceride-rich lipoproteins in circulation.

Free Fatty Acids and Insulin Resistance

The excessive hydrolysis of triglycerides from abundant VLDL particles, combined with increased lipolysis from insulin-resistant adipose tissue, elevates circulating FFA levels. These FFAs can be taken up by non-adipose tissues such as skeletal muscle and the liver. The intracellular accumulation of lipid metabolites like diacylglycerol (DAG) and ceramides (B1148491) activates several serine/threonine kinase cascades (e.g., Protein Kinase C). These kinases can phosphorylate the insulin receptor substrate (IRS-1/2) at serine residues, which inhibits normal insulin signaling, thereby exacerbating insulin resistance in these tissues. This creates a vicious cycle where insulin resistance drives hypertriglyceridemia, and the resulting high FFA levels worsen insulin resistance.

Triglycerides as a Clinical Biomarker

The robust association between elevated triglycerides and MetS has led to its inclusion in diagnostic criteria worldwide. The National Cholesterol Education Program (NCEP) Adult Treatment Panel III (ATP III) guidelines are widely used and define hypertriglyceridemia as a key component.

Diagnostic Criteria and Quantitative Thresholds

Different health organizations have established similar, though not identical, criteria for diagnosing MetS. The triglyceride threshold is a consistent component across these guidelines. A diagnosis of MetS generally requires the presence of three or more of the specified risk factors.

| Organization | Triglyceride (TG) Threshold | Other Core Components |

| NCEP ATP III / AHA/NHLBI | ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated TG. | Waist Circumference, HDL-C, Blood Pressure, Fasting Glucose. |

| International Diabetes Federation (IDF) | ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated TG. | Central Obesity (required) + HDL-C, Blood Pressure, Fasting Glucose. |

| World Health Organization (WHO) | ≥ 150 mg/dL (1.7 mmol/L). | Insulin Resistance (required) + Obesity, HDL-C, Blood Pressure, Microalbuminuria. |

| Table 1: Comparison of Triglyceride Criteria for Metabolic Syndrome Diagnosis. |

The Triglyceride-Glucose (TyG) Index

The Triglyceride-Glucose (TyG) index, calculated as Ln[fasting triglycerides (mg/dL) × fasting glucose (mg/dL) / 2], has emerged as a simple, cost-effective, and reliable surrogate marker for insulin resistance. Numerous studies have demonstrated a strong association between an elevated TyG index and the risk of developing MetS, T2DM, and cardiovascular disease. This highlights the synergistic predictive power of combining triglyceride and glucose measurements.

Methodologies for Triglyceride Quantification

Accurate and precise measurement of serum or plasma triglycerides is essential for clinical diagnosis and research. Enzymatic colorimetric assays are the most common methods used in clinical laboratories due to their specificity, simplicity, and suitability for automation.

Principle of the Enzymatic Assay

The standard enzymatic assay for triglycerides is a multi-step reaction. The core principle involves the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that produce a measurable end-product, typically a colored compound or the consumption of NADH.

-

Lipolysis: Lipase hydrolyzes triglycerides to yield glycerol and three FFAs.

-

Glycerol Phosphorylation: Glycerol kinase (GK) phosphorylates glycerol to glycerol-3-phosphate (G3P), using ATP.

-

Oxidation: Glycerol-3-phosphate oxidase (GPO) oxidizes G3P to dihydroxyacetone phosphate (B84403) (DHAP) and hydrogen peroxide (H₂O₂).

-

Colorimetric Detection (Trinder Reaction): In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminophenazone and a phenol (B47542) derivative) to produce a stable colored quinoneimine dye. The intensity of the color, measured spectrophotometrically (e.g., at 540 nm), is directly proportional to the original triglyceride concentration in the sample.

Experimental Protocol: Enzymatic Colorimetric Assay

This protocol is a generalized representation. Reagent concentrations and incubation times may vary by manufacturer.

-

Sample Preparation:

-

Collect whole blood and separate serum or plasma by centrifugation as soon as possible.

-

Samples can be stored at -20°C prior to analysis.

-

For cellular or tissue analysis, homogenize samples in a suitable buffer (e.g., PBS with 1% Triton X-100) and clarify by centrifugation.

-

-

Reagent Preparation:

-

Prepare a working reagent by combining the assay buffer, enzymes (lipase, GK, GPO, peroxidase), ATP, and chromogenic substrates according to the kit manufacturer's instructions.

-

Prepare a set of triglyceride standards of known concentrations (e.g., 0 to 200 mg/dL) to generate a standard curve.

-

-

Assay Procedure (96-well plate format):

-

Pipette a small volume of sample (e.g., 2-5 µL) and each standard into separate wells of a 96-well plate.

-

Add the working reagent (e.g., 200 µL) to all wells.

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 500-540 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (reagent only) from all standard and sample readings.

-

Plot the absorbance of the standards versus their concentrations to create a standard curve.

-

Determine the triglyceride concentration of the samples by interpolating their absorbance values from the standard curve.

-

Implications for Drug Development

The central role of hypertriglyceridemia in the pathophysiology of MetS makes it a prime target for therapeutic intervention. Drug development efforts are focused on several key mechanisms:

-

Reducing Hepatic VLDL Production: Strategies aim to decrease the synthesis and secretion of VLDL from the liver, thereby lowering the primary source of circulating triglycerides.

-

Enhancing LPL-Mediated Clearance: Increasing the activity of lipoprotein lipase can accelerate the breakdown and clearance of triglyceride-rich lipoproteins from the bloodstream. Fibrates, for example, work in part by activating PPAR-alpha, which upregulates LPL expression.

-

Inhibiting Triglyceride Synthesis: Targeting enzymes involved in the hepatic synthesis of triglycerides is another promising avenue.

Monitoring triglyceride levels is a critical endpoint in clinical trials for drugs targeting MetS, T2DM, and cardiovascular disease. A reduction in fasting triglycerides serves as a key indicator of improved metabolic health and a potential reduction in cardiovascular risk.

Conclusion

Triglycerides are more than just a diagnostic criterion for metabolic syndrome; they are integral players in its underlying pathophysiology. The dysregulation of triglyceride metabolism, characterized by the overproduction of hepatic VLDL and impaired clearance, directly contributes to the cycle of insulin resistance and atherogenic dyslipidemia. Standardized enzymatic assays provide a robust and accessible method for quantifying triglyceride levels, making them an indispensable biomarker in both clinical practice and research. For professionals in drug development, targeting the pathways of triglyceride metabolism offers a potent strategy for combating metabolic syndrome and its severe, long-term complications. A comprehensive understanding of triglyceride biochemistry and its clinical implications is therefore essential for advancing the fight against this global health epidemic.

References

- 1. Management of Hypertriglyceridemia: Common Questions and Answers | AAFP [aafp.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ahajournals.org [ahajournals.org]

- 4. A comprehensive definition for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Familial Hypertriglyceridemia: A Technical Guide for Researchers and Clinicians

Abstract

Familial hypertriglyceridemia (FHTG) is a complex metabolic disorder characterized by elevated plasma triglyceride levels. Its genetic basis spans a spectrum from rare, severe monogenic forms to common, polygenic susceptibilities. This guide provides an in-depth exploration of the core genes implicated in FHTG, detailing their molecular functions, the impact of genetic variants, and the quantitative relationship between genotype and phenotype. We present a synthesis of current knowledge on the signaling pathways governing triglyceride metabolism, detailed experimental protocols for genetic and functional analysis, and a proposed diagnostic workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of lipid disorders.

Introduction to Familial Hypertriglyceridemia

Hypertriglyceridemia (HTG) is a prevalent dyslipidemia associated with an increased risk of atherosclerotic cardiovascular disease and, in severe cases, acute pancreatitis. While often influenced by secondary factors like diet, obesity, and diabetes, a significant proportion of cases have a primary genetic origin. FHTG can be broadly categorized into two genetic frameworks:

-

Monogenic Hypertriglyceridemia: Also known as Familial Chylomicronemia Syndrome (FCS), this is a rare, severe disorder with an autosomal recessive inheritance pattern. It is caused by biallelic (homozygous or compound heterozygous) loss-of-function mutations in one of five canonical genes that are critical for the catabolism of triglyceride-rich lipoproteins (TRLs). The prevalence of FCS is estimated to be between one in 100,000 and one in 1,000,000 people. Patients typically present in childhood with extremely high triglyceride levels, often exceeding 885 mg/dL (>10 mmol/L).

-

Polygenic or Multifactorial Hypertriglyceridemia: This is the more common form of FHTG and results from the cumulative effect of multiple common genetic variants with small individual effects, often combined with rare, heterozygous large-effect variants in the same genes responsible for FCS. This genetic susceptibility is often exacerbated by secondary environmental or metabolic factors.

This guide focuses on the core genes whose dysfunction is a primary cause of hypertriglyceridemia.

Core Genes in Triglyceride Metabolism and Their Pathophysiological Role

The catabolism of TRLs, such as chylomicrons and very-low-density lipoproteins (VLDL), is primarily mediated by a complex of proteins centered around lipoprotein lipase (B570770) (LPL). Mutations in the genes encoding these proteins disrupt this process, leading to the accumulation of triglycerides in the plasma.

Lipoprotein Lipase (LPL)

The LPL gene encodes the central enzyme responsible for hydrolyzing the triglyceride core of chylomicrons and VLDL. Heterozygous inactivating mutations in LPL are a common cause of moderate hypertriglyceridemia, while biallelic mutations cause severe FCS, accounting for over 90% of monogenic cases.

Apolipoprotein C-II (APOC2)

Apolipoprotein C-II is an essential cofactor for LPL activity. It is a component of TRLs and binds to LPL, inducing a conformational change that opens the enzyme's active site. Autosomal recessive mutations in the APOC2 gene lead to functional LPL deficiency and a clinical presentation indistinguishable from that caused by LPL mutations.

Apolipoprotein A-V (APOA5)

Apolipoprotein A-V is a potent, low-abundance apolipoprotein that significantly modulates triglyceride levels. While its exact mechanism is still under investigation, it is understood to enhance LPL-mediated lipolysis. Mice lacking apoA-V have four-fold higher triglyceride levels, whereas overexpression reduces triglycerides by approximately 70%. Common polymorphisms in APOA5 are strongly associated with variations in plasma triglyceride concentrations in the general population.

Glycosylphosphatidylinositol-anchored High-Density Lipoprotein-binding Protein 1 (GPIHBP1)

GPIHBP1 is a crucial protein expressed on the surface of capillary endothelial cells. It acts as a platform that binds LPL from the subendothelial space and transports it to the capillary lumen, making it accessible to circulating TRLs. Loss-of-function mutations in GPIHBP1 prevent the proper localization of LPL, leading to impaired lipolysis and severe chylomicronemia.

Lipase Maturation Factor 1 (LMF1)

LMF1 is a chaperone protein located in the endoplasmic reticulum that is essential for the proper folding and maturation of LPL (and hepatic lipase). Without functional LMF1, LPL is retained in the ER, becomes inactive, and is ultimately degraded. Mutations in LMF1 cause combined lipase deficiency, resulting in severe hypertriglyceridemia.

Quantitative Data on Genetic Variants

The impact of genetic variants on triglyceride metabolism can be quantified by measuring plasma triglyceride levels and post-heparin LPL activity. The following tables summarize reported quantitative data for variants in the core FHTG-associated genes.

Table 1: Quantitative Effects of LPL Gene Variants

| Variant Type | Example Mutation(s) | Patient Genotype | Triglyceride Levels (mg/dL) | LPL Activity/Mass | Reference |

| Missense | L252V, L279R | Homozygous/Compound Het. | >1000 (Severe HTG) | >90% reduction in mass, >60% reduction in activity | |

| Nonsense | C54* | Compound Heterozygous | Severe HTG with pancreatitis | Results in truncated protein | |

| Splice Site | c.1322+1G>A | Compound Heterozygous | Severe HTG with pancreatitis | Leads to alternative splicing | |

| Heterozygous | Various inactivating mutations | Heterozygous | 200 - 750 (Mild-Moderate HTG) | Reduced | |

| Common Polymorphism | S447X (rs328) | CG/GG Genotypes | Lower TG, Higher HDL | Gain-of-function |

Table 2: Quantitative Effects of APOA5 Gene Variants

| Variant | Allele | Genotype | Effect on Triglyceride Levels | Population Frequency (Carriers) | Reference |

| -1131T>C (rs662799) | C allele | Homozygous (-1131C) | ~40% higher TG vs. common allele | 24% (Whites), 35% (Blacks), 53% (Hispanics) for risk haplotypes | |

| c.56C>G (S19W, rs3135506) | G allele | Homozygous (19W) | ~52% higher TG vs. common allele | 24% (Whites), 35% (Blacks), 53% (Hispanics) for risk haplotypes | |

| Various Deleterious Mutations | - | Carrier | Associated with TG > 875 mg/dL | - |

Table 3: Quantitative Effects of Variants in APOC2, GPIHBP1, and LMF1

| Gene | Variant Type | Example Mutation(s) | Triglyceride Levels (mg/dL) | Effect | Reference |

| APOC2 | Biallelic Loss-of-Function | 24 reported mutations | Severe HTG (>1000) | Complete lack of LPL activation | |

| GPIHBP1 | Deletions / Missense | Exon deletions, C68G | 1,100 to 37,248 | Impaired LPL transport and stabilization | |

| LMF1 | Nonsense | W464X | Severe HTG | Reduced post-heparin phospholipase activity by >95% |

Signaling Pathways and Molecular Mechanisms

The efficient clearance of triglycerides from the bloodstream is contingent on a multi-step pathway involving the coordinated action of several key proteins. Disruption at any point in this pathway can lead to hypertriglyceridemia.

LPL-Mediated TRL Hydrolysis Pathway

The central pathway for TRL catabolism begins with the synthesis and maturation of LPL and culminates in the hydrolysis of triglycerides at the endothelial surface.

Experimental Protocols

Accurate diagnosis and functional characterization of FHTG-associated variants require robust experimental procedures. This section details key methodologies for genetic and biochemical analysis.

Genetic Analysis: Targeted Next-Generation Sequencing (NGS)

Targeted NGS has become the standard for molecular diagnosis of monogenic dyslipidemias, offering a cost-effective and high-throughput alternative to traditional Sanger sequencing.

Objective: To identify pathogenic variants in genes known to cause hypertriglyceridemia.

Methodology:

-

Panel Design: A custom NGS panel (e.g., LipidSeq) is designed to capture the full coding regions and exon-intron boundaries of core FHTG genes (LPL, APOC2, APOA5, GPIHBP1, LMF1) and other genes associated with various dyslipidemias.

-

DNA Extraction: Genomic DNA is extracted from a patient's whole blood, saliva, or buccal swab sample using a standard commercially available kit.

-

Library Preparation:

-

Genomic DNA is fragmented enzymatically or by sonication.

-

Adapters containing unique barcodes for each sample are ligated to the DNA fragments.

-

The adapter-ligated fragments are amplified via PCR.

-

-

Targeted Capture: The prepared DNA library is hybridized with biotinylated probes specific to the target gene regions on the panel. Streptavidin-coated magnetic beads are used to pull down the targeted DNA fragments.

-

Sequencing: The captured and enriched library is sequenced on an NGS platform (e.g., Illumina MiSeq/NextSeq). The platform generates millions of short DNA sequence reads.

-

Bioinformatic Analysis:

-

Alignment: Sequence reads are aligned to the human reference genome (e.g., GRCh37/hg19).

-

Variant Calling: Single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified by comparing the patient's sequence to the reference.

-

Annotation: Identified variants are annotated with information such as gene location, predicted effect on the protein, and frequency in population databases (e.g., gnomAD).

-

Filtering and Interpretation: Variants are filtered based on quality scores, population frequency (rare variants are prioritized), and predicted pathogenicity using in silico tools (e.g., SIFT, PolyPhen-2). Variants are classified according to ACMG guidelines (Pathogenic, Likely Pathogenic, etc.).

-

-

Confirmation: Clinically significant variants identified by NGS are typically confirmed using Sanger sequencing.

Biochemical Analysis: Post-Heparin LPL Activity Assay

This assay measures the functional activity of LPL (and hepatic lipase) in plasma. LPL is normally bound to the endothelium but is released into circulation following an intravenous injection of heparin.

Objective: To quantify the enzymatic activity of LPL in a patient's plasma.

Methodology:

-

Patient Preparation: The patient fasts for at least 12 hours.

-

Sample Collection:

-

A baseline blood sample is collected.

-

Heparin (e.g., 70 U/kg body weight) is administered intravenously.

-

A second blood sample (post-heparin) is collected precisely 10-12 minutes after the heparin injection into a pre-chilled EDTA tube.

-

Plasma is separated by centrifugation at 4°C and immediately frozen until analysis.

-

-

Assay Principle: The assay measures the rate of free fatty acid (FFA) release from a triglyceride-rich substrate (e.g., a VLDL emulsion) upon incubation with the patient's post-heparin plasma.

-

Procedure (Fluorometric/Colorimetric Method):

-

Substrate Preparation: A stable emulsion of triglycerides (e.g., radiolabeled or synthetic substrate) is prepared. For VLDL-based substrates, VLDL is isolated from normolipidemic plasma via ultracentrifugation and heat-inactivated to destroy endogenous lipases.

-

Reaction Setup:

-

Total Lipase Activity: Patient plasma is added to a reaction buffer containing the triglyceride substrate and incubated at 37°C.

-

Hepatic Lipase (HL) Activity: A parallel reaction is set up where LPL is specifically inhibited. This can be achieved by using a high salt concentration (e.g., 1 M NaCl) or by adding an LPL-specific inhibitory antibody.

-

-

Measurement: The rate of FFA production is measured over time using a fluorometric or colorimetric detection kit.

-

-

Calculation:

-

LPL Activity = (Total Lipase Activity) - (Hepatic Lipase Activity).

-

Activity is typically expressed as µmol of FFA released per milliliter of plasma per hour (µmol/mL/hr) or µmol/L/min.

-

In Vitro Functional Validation of Variants

This experimental workflow is used to determine the direct impact of a specific genetic variant on protein function.

Objective: To assess whether a novel or uncertain variant in a gene like LPL impairs protein expression, secretion, or enzymatic activity.

Methodology:

-

Vector Construction:

-

The full-length coding sequence (cDNA) of the wild-type gene (e.g., LPL) is cloned into a mammalian expression vector (e.g., pcDNA3.1).

-

Site-Directed Mutagenesis: The specific variant of interest is introduced into the wild-type construct using a site-directed mutagenesis kit.

-

-

Cell Culture and Transfection:

-

A suitable cell line, typically one that does not endogenously express the protein of interest (e.g., HEK293 or COS-7 cells), is cultured.

-

Cells are transfected with the wild-type vector, the mutant vector, and an empty vector (as a negative control) using a transfection reagent like Lipofectamine.

-

-

Analysis of Protein Expression and Secretion:

-

After 24-48 hours, the cell culture medium (containing secreted protein) and cell lysates (containing intracellular protein) are collected.

-

The amount of the target protein (e.g., LPL) in the medium and lysate is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This determines if the mutation affects protein synthesis or secretion.

-

-

Analysis of Enzymatic Activity:

-

The enzymatic activity in the cell culture medium is measured using an activity assay similar to the post-heparin LPL assay described above.

-

-

Interpretation: The protein mass and activity levels of the mutant are compared to the wild-type. A significant reduction in secreted protein mass or a decrease in specific activity (activity per unit of protein) confirms the pathogenicity of the variant.

Diagnostic and Research Workflow

A systematic approach is critical for the accurate diagnosis and study of FHTG. The workflow below integrates clinical assessment, biochemical testing, and genetic analysis.

Conclusion and Future Directions

The genetic basis of familial hypertriglyceridemia is well-characterized, with five core genes (LPL, APOC2, APOA5, GPIHBP1, LMF1) accounting for the majority of severe, monogenic cases. The advent of next-generation sequencing has streamlined the diagnostic process, allowing for comprehensive screening of these and other lipid-related genes. For drug development professionals, these genes and their protein products represent key targets for novel therapeutic interventions aimed at restoring normal triglyceride metabolism. Future research should focus on elucidating the function of variants of uncertain significance, understanding the complex interplay between rare and common variants in polygenic HTG, and developing gene-targeted therapies. A thorough understanding of this genetic architecture is paramount for the personalized management of patients and the development of next-generation lipid-lowering agents.

The Central Role of Triglycerides in Adipose Tissue Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides (TGs), the primary form of energy storage in eukaryotes, are central to the biology of adipose tissue. Stored within specialized organelles known as lipid droplets, TGs are not merely inert energy reservoirs but are dynamically regulated to maintain energy homeostasis and influence systemic metabolism. This technical guide provides an in-depth exploration of the multifaceted functions of triglycerides in adipose tissue, encompassing their synthesis (lipogenesis), storage, and mobilization (lipolysis). We delve into the key enzymatic players and regulatory networks that govern these processes, with a focus on their implications for metabolic health and disease. This guide also presents detailed experimental protocols for the quantitative analysis of triglyceride metabolism and visualizes complex biological pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Adipose tissue is a critical endocrine organ that plays a pivotal role in regulating whole-body energy balance. Its primary function is to store excess energy in the form of triglycerides during periods of nutritional abundance and to release these energy stores as free fatty acids (FFAs) and glycerol (B35011) during times of energy demand.[1][2] This dynamic process of triglyceride turnover is tightly regulated by a complex interplay of hormonal and cellular signals. Dysregulation of triglyceride metabolism in adipose tissue is a hallmark of obesity and is intimately linked to the pathogenesis of metabolic disorders such as insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[3] A comprehensive understanding of the molecular mechanisms governing triglyceride function in adipocytes is therefore essential for the development of novel therapeutic strategies to combat these prevalent health issues.

Triglyceride Synthesis (Lipogenesis)

The synthesis of triglycerides in adipocytes is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum.[4] The backbone for TG synthesis is glycerol-3-phosphate, which is predominantly derived from glucose metabolism in adipocytes. Fatty acids for esterification can be sourced from either the diet, delivered via chylomicrons, or from de novo lipogenesis within the adipocyte itself.[5]

The canonical pathway of triglyceride synthesis involves the sequential acylation of glycerol-3-phosphate, catalyzed by a series of acyltransferase enzymes:

-

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the initial and rate-limiting step, the acylation of glycerol-3-phosphate to form lysophosphatidic acid.

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds a second fatty acyl-CoA to lysophosphatidic acid to produce phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP): Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT): Catalyzes the final and committed step in TG synthesis, the esterification of DAG with a third fatty acyl-CoA to form a triglyceride.

Two major isoforms of DGAT, DGAT1 and DGAT2, are expressed in adipose tissue and exhibit distinct yet overlapping functions. While both catalyze the same reaction, DGAT2 is considered the primary enzyme for triglyceride synthesis under basal conditions, whereas DGAT1 may play a more prominent role when substrate availability is high.

Signaling Pathway for Lipogenesis

The process of lipogenesis is transcriptionally and hormonally regulated, primarily by insulin. Upon binding to its receptor on the adipocyte surface, insulin initiates a signaling cascade that promotes the expression and activity of key lipogenic enzymes.

Triglyceride Storage: The Lipid Droplet

Triglycerides are stored within adipocytes in specialized organelles called lipid droplets (LDs). These are not passive storage depots but dynamic structures composed of a neutral lipid core, primarily triglycerides and cholesterol esters, surrounded by a phospholipid monolayer and a unique coat of proteins. The protein composition of the LD surface is crucial for regulating its size, stability, and interaction with lipases and other cellular machinery.

The perilipin (PLIN) family of proteins are key regulators of triglyceride storage and mobilization. In adipocytes, perilipin 1 (PLIN1) is the most abundant and plays a dual role: under basal conditions, it acts as a barrier, protecting the stored triglycerides from lipases, thereby promoting storage.

Quantitative Data on Lipid Droplet Dynamics

The size and number of lipid droplets within adipocytes are dynamic and reflect the metabolic state of the cell. Hormonal stimulation can lead to significant changes in LD morphology.

| Parameter | Condition | Observation | Reference |

| Lipid Droplet Size | Basal | Mature adipocytes typically contain a single large lipid droplet (unilocular), ranging from 25 to 150 µm in diameter. | |

| Isoproterenol (90 min) | Formation of micro-lipid droplets (mLDs) on the surface of the large LD, with an average of 18 mLDs per 10 µm². | ||

| Insulin + Oleic Acid | Counteracts the oleic acid-induced increase in lipid droplet size. | ||

| Lipid Droplet Number | Forskolin (2 hours) | 50% reduction in the mean number of lipid droplets per cell. |

Triglyceride Mobilization (Lipolysis)

Lipolysis is the catabolic process of hydrolyzing stored triglycerides into three free fatty acids and a glycerol molecule. This process is tightly controlled by hormones, primarily catecholamines (e.g., epinephrine (B1671497) and norepinephrine) which stimulate lipolysis, and insulin, which potently inhibits it.

The sequential hydrolysis of triglycerides is carried out by three key lipases:

-

Adipose Triglyceride Lipase (B570770) (ATGL): This enzyme catalyzes the initial and rate-limiting step, the hydrolysis of a triglyceride to a diacylglycerol and a free fatty acid.

-

Hormone-Sensitive Lipase (HSL): HSL has a higher affinity for diacylglycerols and primarily hydrolyzes them into monoacylglycerols and a free fatty acid.

-

Monoglyceride Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to glycerol and the final free fatty acid.

Regulation of Lipolysis

The activity of these lipases is exquisitely regulated by their subcellular localization and by interactions with a suite of regulatory proteins on the lipid droplet surface.

-

Perilipin 1 (PLIN1): Upon phosphorylation by Protein Kinase A (PKA) in response to catecholamine signaling, PLIN1 undergoes a conformational change. This change facilitates the access of HSL to the lipid droplet and releases the co-activator of ATGL, Comparative Gene Identification-58 (CGI-58).

-

CGI-58 (ABHD5): In the basal state, CGI-58 is sequestered by PLIN1. Upon lipolytic stimulation, it is released and binds to and activates ATGL.

-

G0/G1 Switch Gene 2 (G0S2): This protein acts as an endogenous inhibitor of ATGL, providing a crucial brake on lipolysis.

Signaling Pathway for Catecholamine-Stimulated Lipolysis

Catecholamines, through binding to β-adrenergic receptors, activate a cAMP-dependent signaling cascade that culminates in the activation of lipolysis.

Quantitative Data on Lipase Activity and Regulation

While direct comparative kinetic data is challenging to consolidate due to variations in experimental systems, some key quantitative aspects of lipase function and regulation have been reported.

| Enzyme/Regulator | Parameter | Value/Observation | Reference |

| ATGL | Substrate Preference | High specificity for triacylglycerols. | |

| Regulation | Activated up to 20-fold by CGI-58. | ||

| HSL | Substrate Preference | Activity against diacylglycerol is ~10-fold higher than against triacylglycerol. | |

| Regulation | Activated by PKA-mediated phosphorylation. | ||

| Lipolysis Regulation | Isoproterenol Stimulation | A 6-fold increase in cAMP is sufficient for maximal lipolysis. | |

| Insulin Inhibition (IC50) | The half-maximal inhibitory concentration of insulin for FFA release is a key measure of adipose tissue insulin sensitivity. |

Experimental Protocols

A variety of experimental techniques are employed to study triglyceride metabolism in adipose tissue. Below are summaries of key protocols.

Quantification of Triglyceride Content in Adipose Tissue

This method allows for the determination of the total triglyceride content in a given amount of adipose tissue.

-

Tissue Homogenization: A small amount of adipose tissue (e.g., 10 mg) is homogenized in an organic solvent mixture, typically hexane (B92381) and isopropanol, to extract total lipids.

-

Lipid Emulsification: The extracted lipids are then emulsified by sonication in a buffer solution containing detergents and bovine serum albumin.

-

Enzymatic Assay: The triglyceride concentration in the emulsion is measured using commercial enzymatic kits. These kits typically involve the lipase-mediated hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in a colorimetric or fluorometric readout proportional to the glycerol concentration.

Measurement of Lipolysis from Isolated Adipocytes

This protocol is used to assess the rate of basal and hormonally-stimulated lipolysis by measuring the release of glycerol and free fatty acids from isolated adipocytes.

-

Adipocyte Isolation: Adipocytes are isolated from adipose tissue by collagenase digestion.

-

Incubation: Isolated adipocytes are incubated in a buffer containing bovine serum albumin (to bind released FFAs) with or without lipolytic stimuli (e.g., isoproterenol) or inhibitors (e.g., insulin).

-

Sample Collection: Aliquots of the incubation medium are collected at various time points.

-

Quantification of Released Products: The concentrations of glycerol and free fatty acids in the collected media are determined using specific colorimetric assay kits. The rate of lipolysis is then calculated from the linear phase of product release.

Experimental Workflow for Studying Triglyceride Turnover

Lipidomics Analysis of Adipose Tissue

Lipidomics provides a comprehensive profile of the lipid species within adipose tissue, offering insights into the composition of triglycerides and other lipid classes.

-

Lipid Extraction: Lipids are extracted from adipose tissue homogenates using a solvent system, such as the Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE)-based method.

-

Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using techniques like liquid chromatography (LC) or gas chromatography (GC).

-

Mass Spectrometry (MS): The separated lipids are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the identification and quantification of individual lipid species.

-

Data Analysis: The resulting data is processed to identify and quantify hundreds to thousands of lipid molecules, providing a detailed lipid profile of the adipose tissue.

Conclusion

Triglycerides are at the heart of adipose tissue biology, serving as the primary energy currency of the body. The intricate regulation of their synthesis, storage, and mobilization is fundamental to maintaining metabolic homeostasis. A deeper understanding of the enzymes, regulatory proteins, and signaling pathways that govern triglyceride metabolism in adipocytes is crucial for unraveling the pathophysiology of obesity and related metabolic diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers and drug development professionals to investigate these processes, with the ultimate goal of identifying novel therapeutic targets to improve metabolic health. As research in this field continues to advance, a more nuanced picture of the role of triglycerides in adipose tissue will undoubtedly emerge, paving the way for innovative treatments for metabolic disorders.

References

- 1. Insulin inhibition of lipolysis of human adipocytes: the role of cyclic adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]

- 5. [PDF] Regulation of lipolysis by 14-3-3 proteins on human adipocyte lipid droplets | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Triglyceride Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the core mechanisms of triglyceride transport. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the intricate pathways of lipid metabolism, presenting key quantitative data, and outlining relevant experimental protocols.

Introduction to Triglyceride Transport

Triglycerides are the main constituents of dietary fat and the major form of energy storage in animals. Due to their hydrophobic nature, they are transported in the aqueous environment of the blood within lipoprotein particles. These complex structures consist of a neutral lipid core, containing triglycerides and cholesteryl esters, surrounded by a shell of phospholipids, free cholesterol, and apolipoproteins. The transport of triglycerides can be broadly divided into two major pathways: the exogenous pathway, which transports dietary triglycerides, and the endogenous pathway, which handles triglycerides synthesized by the liver.

The Exogenous Pathway of Triglyceride Transport

The exogenous pathway begins with the digestion and absorption of dietary fats in the small intestine.

2.1. Chylomicron Assembly and Secretion:

Following the intake of a fatty meal, dietary triglycerides are hydrolyzed in the intestinal lumen by pancreatic lipase (B570770) into free fatty acids and monoacylglycerols. These products are then absorbed by enterocytes, the absorptive cells of the small intestine. Inside the enterocytes, they are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol and fat-soluble vitamins, are then packaged with apolipoprotein B-48 (ApoB-48) to form large lipoprotein particles called chylomicrons. This assembly process is critically dependent on the Microsomal Triglyceride Transfer Protein (MTP), which facilitates the lipidation of ApoB-48.[1]

Once assembled, chylomicrons are secreted from the basolateral membrane of the enterocytes into the lymphatic system and subsequently enter the bloodstream via the thoracic duct.

2.2. Chylomicron Metabolism in Circulation:

In the bloodstream, nascent chylomicrons acquire additional apolipoproteins, primarily ApoC-II and ApoE, from high-density lipoproteins (HDL). ApoC-II is a crucial activator of lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in adipose tissue, skeletal muscle, and the heart. LPL hydrolyzes the triglycerides within the chylomicron core, releasing free fatty acids. These fatty acids are then taken up by the surrounding tissues for energy or storage.

As triglycerides are depleted, the chylomicrons shrink and become chylomicron remnants. These remnants are enriched in cholesterol and retain ApoB-48 and ApoE.

2.3. Clearance of Chylomicron Remnants:

Chylomicron remnants are rapidly cleared from the circulation by the liver. ApoE on the surface of the remnants acts as a high-affinity ligand for receptors on hepatocytes, primarily the LDL receptor and the LDL receptor-related protein (LRP).[2][3][4] This receptor-mediated endocytosis ensures the efficient removal of dietary fat remnants from the blood, delivering cholesterol and remaining triglycerides to the liver.

The Endogenous Pathway of Triglyceride Transport

The endogenous pathway is responsible for transporting triglycerides synthesized within the body, primarily in the liver.

3.1. VLDL Assembly and Secretion:

The liver synthesizes triglycerides from carbohydrates, fatty acids derived from adipose tissue, and chylomicron remnants. These endogenously produced triglycerides are packaged with apolipoprotein B-100 (ApoB-100) to form very-low-density lipoproteins (VLDL). Similar to chylomicron assembly, the formation and secretion of VLDL are dependent on the activity of MTP.[1]

3.2. VLDL Metabolism in Circulation: